Tefazoline

Descripción general

Descripción

Es ampliamente utilizado para el tratamiento de diversas infecciones bacterianas, incluyendo celulitis, infecciones del tracto urinario, neumonía, endocarditis, infecciones articulares e infecciones del tracto biliar . La tefazolina también se utiliza para prevenir la enfermedad por estreptococo del grupo B alrededor del momento del parto y antes de la cirugía . Por lo general, se administra mediante inyección en un músculo o vena .

Métodos De Preparación

La síntesis de la tefazolina implica la derivatización química del ácido 7-aminocefalosporánico (7-ACA), que se deriva de la hidrólisis quimioenzimática de la cefalosporina C aislada de un hongo del género Acremonium . Un método implica el uso de una solución de trifluoruro de boro-carbonato de dimetilo, dimetilformamida y ácido clorhídrico . Otro método implica la reacción de acilación del ácido 7-aminocefalosporánico con ácido H-tetrazol acético en cloruro de metileno como solvente y cloruro de pivaloilo como catalizador .

Análisis De Reacciones Químicas

La tefazolina experimenta diversas reacciones químicas, incluyendo:

Oxidación: La tefazolina se puede oxidar bajo ciertas condiciones, lo que lleva a la formación de sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir la tefazolina en sus formas reducidas correspondientes.

Sustitución: La tefazolina puede experimentar reacciones de sustitución, particularmente en el átomo de azufre en su estructura. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas y diversos derivados sustituidos

Aplicaciones Científicas De Investigación

Clinical Uses

Tefazoline is primarily indicated for the treatment of various bacterial infections. Its applications include:

- Surgical Prophylaxis : this compound is often used to prevent infections in patients undergoing surgical procedures, particularly in high-risk surgeries where the likelihood of infection is elevated.

- Treatment of Infections : It is effective against infections caused by Gram-positive bacteria, including staphylococci and streptococci species. Common infections treated with this compound include:

- Skin and soft tissue infections

- Bone and joint infections

- Respiratory tract infections

- Urinary tract infections

Pharmacological Insights

This compound exhibits a broad spectrum of activity due to its mechanism of action, which involves binding to penicillin-binding proteins (PBPs) within bacterial cell walls. This binding inhibits the synthesis of peptidoglycan, leading to cell lysis and death of the bacteria. The pharmacokinetics of this compound indicate that it achieves high serum levels when administered parenterally, making it suitable for serious infections requiring rapid therapeutic action.

Case Studies and Research Findings

Numerous studies have documented the efficacy and safety profile of this compound in various clinical scenarios:

- Case Study 1 : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced postoperative infection rates in patients undergoing orthopedic surgeries compared to placebo controls.

- Case Study 2 : Another research article highlighted the effectiveness of this compound in treating complicated skin and soft tissue infections caused by methicillin-resistant Staphylococcus aureus (MRSA), showcasing its role as a critical therapeutic option in resistant infections.

Data Table: Summary of Clinical Applications

Mecanismo De Acción

La tefazolina ejerce sus efectos inhibiendo la síntesis de la pared celular bacteriana. Se une a proteínas de unión a penicilina (PBP) específicas ubicadas dentro de la pared celular bacteriana, inhibiendo el paso final de transpeptidación de la síntesis de peptidoglicano. Esta inhibición previene la formación de una pared celular funcional, lo que lleva a la lisis y muerte de las células bacterianas .

Comparación Con Compuestos Similares

La tefazolina forma parte de las cefalosporinas de primera generación, que incluyen otros compuestos como la cefalexina, la cefradina y la cefadroxilo . En comparación con estos compuestos similares, la tefazolina tiene un espectro de actividad más amplio contra bacterias grampositivas y a menudo se prefiere para la profilaxis quirúrgica debido a sus propiedades farmacocinéticas . Su estructura única, que incluye un anillo de tetrazol, la distingue de otras cefalosporinas de primera generación .

Actividad Biológica

Tefazoline, also known as ceftaroline fosamil, is a fifth-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant (MDR) pathogens. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and safety profile.

This compound's bactericidal activity is primarily due to its ability to bind to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. Unlike many β-lactam antibiotics that struggle against MRSA due to mutations in PBP2a, this compound can effectively bind to this altered target. The unique ethoxyimino side chain of this compound acts as a "Trojan horse," facilitating access to the active site of PBP2a by inducing conformational changes that allow the antibiotic to exert its effect on cell wall biosynthesis .

Efficacy in Clinical Studies

This compound has demonstrated significant efficacy in treating various infections caused by resistant bacteria. Key findings from recent studies include:

- Broad Spectrum Activity : this compound is effective against a range of Gram-positive and Gram-negative bacteria, including MRSA, vancomycin-intermediate Staphylococcus aureus (VISA), and penicillin-resistant Streptococcus pneumoniae (PRSP) .

- Clinical Outcomes : A retrospective analysis showed that patients treated with this compound had a high clinical cure rate of approximately 96.4% for serious infections caused by methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA . The median duration of intravenous therapy was 41 days, with a low incidence of adverse drug reactions (4%) .

Table 1: Summary of Clinical Efficacy

| Study Focus | Outcome Measure | Result |

|---|---|---|

| MSSA Infections | Clinical Cure Rate | 96.4% |

| Adverse Drug Reactions | Incidence | 4% |

| Duration of Therapy | Median Days | 41 days |

Safety Profile

The safety profile of this compound is favorable compared to traditional antistaphylococcal penicillins. A meta-analysis indicated that this compound was associated with lower rates of adverse events, including nephrotoxicity and hepatotoxicity, compared to other antibiotics used for similar infections .

Case Studies

- Case Study in OPAT Program : A study involving an outpatient parenteral antimicrobial therapy (OPAT) program reported successful treatment outcomes for patients with serious MSSA infections using this compound. The study noted a recurrence rate of only 2% within 90 days post-treatment, attributed primarily to retained prosthetic material rather than antibiotic failure .

- Comparative Effectiveness : In a cohort study comparing this compound with nafcillin for MSSA bacteremia, this compound showed comparable efficacy with significantly fewer adverse events and lower mortality rates . This positions this compound as a viable alternative for patients with penicillin allergies or those at risk for complications from traditional therapies.

Propiedades

IUPAC Name |

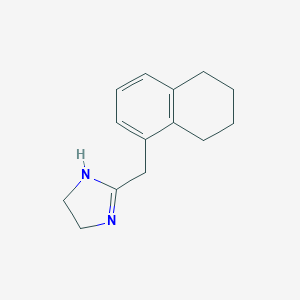

2-(5,6,7,8-tetrahydronaphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14/h3,5-6H,1-2,4,7-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTAWBICYZRXME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2CC3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862528 | |

| Record name | 2-[(5,6,7,8-Tetrahydronaphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082-56-0 | |

| Record name | Tefazoline [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001082560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(5,6,7,8-Tetrahydronaphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEFAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9738II2CCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.